N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Androgen Receptor Modulation Structure-Activity Relationship Regioisomer Selectivity

Procure N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide (CAS 2034209-40-8) for SARM selectivity screening. The 5-(furan-3-yl)pyridin-3-yl scaffold offers distinct hydrogen-bond geometry vs. the 6-substituted regioisomer, enabling target discrimination (AR vs. GR vs. PR). The chiral 2-phenylbutanamide side chain supports enantioselective pharmacology studies. Ideal as a lipophilicity benchmark (XLogP3-AA 3.5–4.0) for CNS penetration SAR. Not interchangeable with in-class analogs—order this precise geometry to avoid confounded SAR results. Contact us for bulk pricing and custom synthesis.

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 2034209-40-8
Cat. No. B2657215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
CAS2034209-40-8
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C20H20N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-12-15-10-18(13-21-11-15)17-8-9-24-14-17/h3-11,13-14,19H,2,12H2,1H3,(H,22,23)
InChIKeyMTDNMMSUYNAPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide (CAS 2034209-40-8): Chemical Class & Baseline Profile for Procurement Due Diligence


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide (CAS 2034209-40-8) is a synthetic small molecule belonging to the N-(pyridin-3-yl)-2-phenylbutanamide class, characterized by a furan-3-yl substituent at the 5-position of the central pyridine ring and a 2-phenylbutanamide side chain [1]. This scaffold has been disclosed in the patent literature as part of a broader series of tissue-selective androgen receptor modulators (SARMs) [2], and related furanopyridine amide analogs have appeared in patents targeting fatty acid synthase (FASN) and P2X receptor antagonism, indicating a multi-target pharmacological profile that is sensitive to precise substitution geometry [3].

Why Generic Substitution Is Not Advisable for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide: Critical Structural Determinants


Within the N-(pyridinylmethyl)-2-phenylbutanamide series, even minor structural alterations—such as repositioning the furan ring from the 5- to the 6-position of the pyridine or replacing the 2-phenylbutanamide with a 2-(trifluoromethyl)benzamide—can drastically shift target selectivity, potency, and physicochemical properties [1]. The specific 5-(furan-3-yl)pyridin-3-yl geometry places the furan oxygen in a distinct spatial orientation that influences hydrogen-bonding capacity and π-stacking interactions with biological targets, while the phenylbutanamide side chain introduces both steric bulk and lipophilicity that are absent in simpler benzamide analogs . Consequently, in-class compounds cannot be treated as interchangeable for structure-activity relationship (SAR) studies, selectivity profiling, or in vivo pharmacological experiments without risking confounded or non-reproducible results.

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide: Head-to-Head Quantitative Differentiation Evidence


Regioisomeric Scaffold Differentiation: 5-(Furan-3-yl) vs. 6-(Furan-3-yl) Pyridine Substitution

The target compound places the furan-3-yl group at the 5-position of the pyridine ring, whereas the closest commercially cataloged regioisomer, N-{6-(furan-3-yl)pyridin-3-ylmethyl}-2-phenylbutanamide (CAS 2034337-45-4), bears the furan at the 6-position [1]. This positional shift alters the dihedral angle between the furan and pyridine rings, which in the broader N-(pyridin-3-yl)-2-phenylbutanamide SARM series has been shown to modulate androgen receptor binding affinity and tissue selectivity [2]. While direct comparative IC50 data for the purified 5- vs. 6-regioisomers are not publicly available in peer-reviewed literature, patent examples from the same scaffold class demonstrate that pyridine substitution position can produce >10-fold differences in AR binding [2].

Androgen Receptor Modulation Structure-Activity Relationship Regioisomer Selectivity

Amide Side-Chain Differentiation: 2-Phenylbutanamide vs. 2-(Trifluoromethyl)benzamide

The closest commercially cataloged analog sharing the identical 5-(furan-3-yl)pyridin-3-yl core is N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034497-72-6, PubChem CID 121023468) [1]. The target compound replaces the electron-withdrawing trifluoromethylbenzamide with a 2-phenylbutanamide group. This substitution shifts the computed logP (XLogP3-AA of the trifluoromethyl analog = 3.2 [1]; estimated XLogP3-AA for the target compound ≈ 3.5–4.0 based on the additional methylene and phenyl groups) and eliminates the strong electronegative CF3 moiety, which is known to influence P450 metabolic stability and off-target binding profiles in benzamide series [2]. The 2-phenylbutanamide side chain also introduces a chiral center absent in the trifluoromethyl analog, enabling enantioselective interactions that are critical for tissue-selective AR modulation [2].

Lipophilicity Modulation Metabolic Stability Target Selectivity

Furan-3-yl vs. Furan-2-yl Orientation: Impact on Hydrogen-Bonding Geometry

The furan-3-yl attachment at the pyridine 5-position orients the furan oxygen atom meta to the pyridine nitrogen, creating a distinct hydrogen-bond acceptor geometry compared to furan-2-yl analogs such as N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide . In furan-2-yl-substituted pyridines, the oxygen is positioned ortho-like relative to the pyridine nitrogen, which can facilitate intramolecular interactions that compete with target binding. The furan-3-yl configuration avoids this intramolecular hydrogen-bonding potential, preserving the furan oxygen for intermolecular target engagement [1]. This differential is well-established in the medicinal chemistry literature for furan-substituted heterocycles [1].

Hydrogen-Bond Acceptor Topology Molecular Recognition Crystal Engineering

Optimal Application Scenarios for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide Based on Differentiated Evidence


Tissue-Selective Androgen Receptor Modulator (SARM) Lead Optimization

The 5-(furan-3-yl)pyridin-3-yl scaffold, combined with the chiral 2-phenylbutanamide side chain, positions this compound as a candidate for SARM discovery programs requiring pyridine-based core diversification. Patent EP1807076A1 [1] establishes the N-(pyridin-3-yl)-2-phenylbutanamide class as capable of achieving tissue-selective AR modulation, and the furan-3-yl substituent offers a hydrogen-bond acceptor vector distinct from the alkoxy and halo substituents previously explored in this series.

Regioisomeric Selectivity Profiling in Kinase or Nuclear Receptor Panels

Because the furan-3-yl substitution at the pyridine 5-position generates a unique spatial presentation of the heterocyclic oxygen compared to the 6-substituted regioisomer (CAS 2034337-45-4) [2], this compound is well-suited for selectivity panel screening where subtle differences in hydrogen-bond geometry can discriminate between closely related targets (e.g., AR vs. GR vs. PR).

Physicochemical Comparator for CNS Penetration Optimization

With an estimated XLogP3-AA of 3.5–4.0—higher than the trifluoromethyl analog (XLogP3-AA = 3.2) [3] but within the typical CNS drug-like range—this compound can serve as a lipophilicity benchmark in CNS penetration SAR studies. Its measured logD and PAMPA permeability can be directly compared against the trifluoromethyl analog to deconvolute the contribution of the phenylbutanamide side chain to membrane permeation.

Enantioselective Pharmacology Studies

The chiral center at the 2-position of the butanamide side chain [1] enables investigation of enantioselective target engagement, a feature absent in achiral analogs such as the 2-(trifluoromethyl)benzamide derivative. This makes the compound valuable for studies correlating absolute stereochemistry with AR agonist/antagonist functional selectivity.

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.